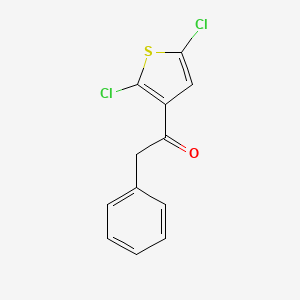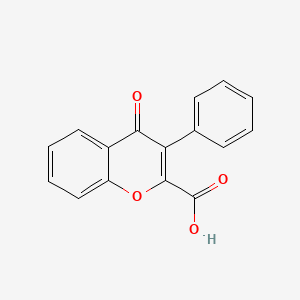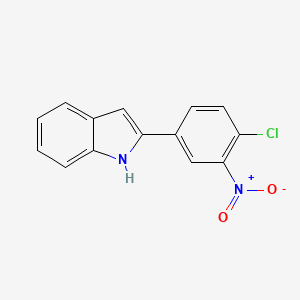
1-(2-Oxopropyl)-8-(trifluoromethyl)quinolin-4(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Oxopropyl)-8-(trifluoromethyl)quinolin-4(1H)-one is a synthetic organic compound belonging to the quinoline family. This compound is characterized by the presence of a quinoline core substituted with a 2-oxopropyl group at the first position and a trifluoromethyl group at the eighth position. The unique structural features of this compound make it an interesting subject for various chemical and biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Oxopropyl)-8-(trifluoromethyl)quinolin-4(1H)-one typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under suitable conditions.
Addition of the 2-Oxopropyl Group: The 2-oxopropyl group can be introduced through a Friedel-Crafts acylation reaction using acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-Oxopropyl)-8-(trifluoromethyl)quinolin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced quinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Quinoline derivatives with additional oxygen functionalities.
Reduction: Reduced quinoline derivatives with hydrogenated functional groups.
Substitution: Quinoline derivatives with substituted nucleophiles.
Wissenschaftliche Forschungsanwendungen
1-(2-Oxopropyl)-8-(trifluoromethyl)quinolin-4(1H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-(2-Oxopropyl)-8-(trifluoromethyl)quinolin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological context and application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(2-Oxopropyl)quinolin-4(1H)-one: Lacks the trifluoromethyl group, which may result in different chemical and biological properties.
8-(Trifluoromethyl)quinolin-4(1H)-one: Lacks the 2-oxopropyl group, which may affect its reactivity and biological activity.
Quinolin-4(1H)-one: The parent compound without any substituents, serving as a reference for comparison.
Uniqueness
1-(2-Oxopropyl)-8-(trifluoromethyl)quinolin-4(1H)-one is unique due to the presence of both the 2-oxopropyl and trifluoromethyl groups, which confer distinct chemical reactivity and potential biological activities. The combination of these substituents can enhance the compound’s stability, solubility, and interaction with biological targets, making it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C13H10F3NO2 |
|---|---|
Molekulargewicht |
269.22 g/mol |
IUPAC-Name |
1-(2-oxopropyl)-8-(trifluoromethyl)quinolin-4-one |
InChI |
InChI=1S/C13H10F3NO2/c1-8(18)7-17-6-5-11(19)9-3-2-4-10(12(9)17)13(14,15)16/h2-6H,7H2,1H3 |
InChI-Schlüssel |
FSCJWBBCSYATIT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)CN1C=CC(=O)C2=C1C(=CC=C2)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















